Magnesium 8-hydroxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium 8-hydroxyquinoline can be synthesized by reacting 8-hydroxyquinoline with magnesium salts, such as magnesium chloride or magnesium sulfate, in an aqueous or alcoholic solution. The reaction typically involves the following steps:
- Dissolve 8-hydroxyquinoline in ethanol or water.
- Add a solution of magnesium chloride or magnesium sulfate to the 8-hydroxyquinoline solution.
- Stir the mixture at an elevated temperature (around 60-90°C) for several hours.
- Allow the mixture to cool, and then filter the precipitate.
- Wash the precipitate with ethanol or water to remove any impurities.
- Dry the product under vacuum to obtain pure this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve larger-scale equipment and more controlled conditions to ensure high yield and purity. The process generally follows the same steps as the laboratory synthesis but may include additional purification steps, such as recrystallization or chromatography, to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Magnesium 8-hydroxyquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Chelation: Reagents such as metal salts (e.g., copper sulfate, zinc chloride) are commonly used to form chelate complexes with this compound.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used to substitute the hydroxyl group in 8-hydroxyquinoline.
Major Products Formed
Scientific Research Applications
Magnesium 8-hydroxyquinoline has a wide range of scientific research applications, including:
Analytical Chemistry: Used as a reagent for the quantitative determination of metal ions due to its strong chelating properties.
Biology and Medicine: Investigated for its potential antimicrobial, anticancer, and neuroprotective properties.
Materials Science: Used in the synthesis of luminescent materials, such as organic light-emitting diodes (OLEDs), due to its fluorescence properties.
Mechanism of Action
The primary mechanism of action of magnesium 8-hydroxyquinoline involves its ability to chelate metal ions, such as zinc and copper. This chelation disrupts the normal functioning of metal-dependent enzymes and proteins in microorganisms, leading to their inhibition or death . Additionally, the compound’s fluorescence properties make it useful in materials science applications, where it can act as a luminescent material .
Comparison with Similar Compounds
Magnesium 8-hydroxyquinoline can be compared with other similar compounds, such as:
Zinc 8-hydroxyquinoline: Similar chelating properties but may have different biological activities and applications.
Copper 8-hydroxyquinoline: Also forms stable chelate complexes and is used in similar applications, but may have different fluorescence properties.
8-Mercaptoquinoline:
This compound is unique due to its specific combination of chelating and fluorescence properties, making it valuable in both analytical chemistry and materials science .
Properties
Molecular Formula |
C9H7MgNO |
---|---|
Molecular Weight |
169.46 g/mol |
InChI |
InChI=1S/C9H7NO.Mg/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H; |
InChI Key |
POBTTYPFCXVZFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.[Mg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.